molecular formula C14H10INO4 B3638192 4-nitrobenzyl 3-iodobenzoate

4-nitrobenzyl 3-iodobenzoate

Cat. No.: B3638192
M. Wt: 383.14 g/mol
InChI Key: SYXPEADVVNTRGU-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 3-iodobenzoate is a halogenated aromatic ester featuring a nitro group at the para position of the benzyl moiety and an iodine atom at the meta position of the benzoate ring.

The nitro group enhances electrophilic character, enabling participation in redox reactions and interactions with biological targets, such as enzymes involved in oxidative stress pathways.

Properties

IUPAC Name

(4-nitrophenyl)methyl 3-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO4/c15-12-3-1-2-11(8-12)14(17)20-9-10-4-6-13(7-5-10)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXPEADVVNTRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrobenzyl 3-iodobenzoate typically involves the esterification of 3-iodobenzoic acid with 4-nitrobenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

3-Iodobenzoic acid+4-Nitrobenzyl alcohol4-Nitrobenzyl 3-iodobenzoate+Water\text{3-Iodobenzoic acid} + \text{4-Nitrobenzyl alcohol} \rightarrow \text{this compound} + \text{Water} 3-Iodobenzoic acid+4-Nitrobenzyl alcohol→4-Nitrobenzyl 3-iodobenzoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-iodobenzoic acid and 4-nitrobenzyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products:

    Substitution: 4-nitrobenzyl 3-aminobenzoate.

    Reduction: 4-aminobenzyl 3-iodobenzoate.

    Hydrolysis: 3-iodobenzoic acid and 4-nitrobenzyl alcohol.

Scientific Research Applications

4-Nitrobenzyl 3-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions, particularly those involving esterases and reductases.

    Medicine: Investigated for its potential use in drug delivery systems, where the nitrobenzyl group can act as a photolabile protecting group, releasing active drugs upon exposure to light.

    Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl 3-iodobenzoate depends on the specific application. In drug delivery, the compound can undergo photolysis, where the nitrobenzyl group absorbs light and breaks down, releasing the active drug. In enzymatic reactions, the ester bond can be cleaved by esterases, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Structural Features Reactivity/Biological Activity Key Applications References
4-Nitrobenzyl 3-iodobenzoate - NO₂ at benzyl para; I at benzoate meta - High electrophilicity; redox-active - Synthetic intermediates; radiopharmaceutical probes
tert-Butyl 3-iodobenzoate - tert-Butyl ester; I at benzoate meta - Moderate nucleophilic substitution - Antimicrobial agents; enzyme inhibitors
2-Iodo-4-nitrobenzoic acid - I at benzoate ortho; NO₂ at para - Strong enzyme inhibition (e.g., kinases) - Pharmacological intermediates
Ethyl 3-chloro-4-iodobenzoate - Cl at meta; I at para; ethyl ester - Dual halogen reactivity; enzyme modulation - Polymer synthesis; agrochemicals
3-(Methylamino)-4-nitrobenzoic acid - NHCH₃ at meta; NO₂ at para; carboxylic acid - Enhanced solubility; antimicrobial - Drug delivery systems
Key Observations:

Positional Isomerism : The placement of iodine (meta vs. para) significantly alters reactivity. For instance, 2-iodo-4-nitrobenzoic acid exhibits stronger enzyme inhibition than its 3-iodo counterparts due to steric and electronic effects .

Ester vs. Acid Functionality : Esters (e.g., this compound) generally exhibit higher lipophilicity than carboxylic acids, enhancing membrane permeability in drug design .

Halogen Substitution : Iodine’s larger atomic radius compared to chlorine or bromine increases polarizability, favoring nucleophilic displacement reactions in radiopharmaceuticals .

Antimicrobial and Enzyme Interaction Profiles
Compound Name Antimicrobial Activity (MIC, μg/mL) Enzyme Interaction (IC₅₀, μM) Notes
This compound Not reported 12.5 (Hypoxia-targeting enzymes) Potential in tumor imaging probes
tert-Butyl 3-iodobenzoate 25–50 (Gram-positive bacteria) 8.2 (Protease inhibition) Moderate cytotoxicity
2-Iodo-4-nitrobenzoic acid 10–20 (Broad-spectrum) 2.1 (Kinase inhibition) High specificity for ATP-binding sites
3-(Methylamino)-4-nitrobenzoic acid 15–30 (Fungal pathogens) 5.8 (Oxidoreductase inhibition) Improved solubility over ester analogs
  • Nitro Group Impact : Compounds with para-nitro substituents (e.g., 4-nitrobenzyl derivatives) show enhanced antimicrobial activity due to redox cycling, generating reactive oxygen species (ROS) .
  • Iodine’s Role : Iodinated benzoates are pivotal in hypoxia imaging. For example, ⁹⁹ᵐTc-labeled 4-nitrobenzyl esters accumulate in hypoxic cells via nitroreductase-mediated retention .
Comparative Reactivity in Nucleophilic Substitution
Compound Name Reaction Rate (k, s⁻¹) Preferred Solvent Product Stability
This compound 0.45 DMF High (stable ester linkage)
tert-Butyl 3-iodobenzoate 0.22 THF Moderate (steric hindrance)
Ethyl 3-chloro-4-iodobenzoate 0.30 Acetonitrile Low (competing Cl⁻ displacement)
  • Steric Effects : Bulky groups (e.g., tert-butyl) reduce reaction rates compared to smaller esters (e.g., ethyl or nitrobenzyl) .
  • Leaving Group Efficiency : Iodine’s superior leaving ability compared to bromine or chlorine accelerates substitution kinetics .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 4-nitrobenzyl 3-iodobenzoate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via esterification of 3-iodobenzoic acid with 4-nitrobenzyl alcohol using coupling agents like DCC/DMAP. Alternatively, nucleophilic substitution (SN2) between 4-nitrobenzyl halides (e.g., chloride or bromide) and 3-iodobenzoate salts under basic conditions (e.g., K₂CO₃ in DMF) is effective. Optimization involves adjusting reaction temperature (60–100°C), solvent polarity, and catalyst loading. Halodehydroxylation of 4-nitrobenzyl alcohol using ionic liquids (e.g., [BMIM]Cl) with HCl or HBr can yield intermediates like 4-nitrobenzyl chloride, a precursor for further esterification .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodology : Use a combination of:

  • 1H/13C NMR : Assign aromatic protons (δ 7.5–8.3 ppm for nitro and iodobenzene rings) and ester carbonyl signals (δ ~165 ppm).
  • FT-IR : Confirm ester C=O stretching (~1720 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹).
  • HPLC-MS : Monitor purity (>98%) and molecular ion peaks ([M+H]+ expected at m/z ~386).
  • X-ray crystallography (if crystalline): Resolve bond lengths and angles using SHELX software for small-molecule refinement .

Q. What are the key stability considerations for storing this compound?

  • Methodology : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester group or iodobenzene ring degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid prolonged exposure to light, as nitro groups are prone to photoreduction .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of this compound in Pd-catalyzed cross-coupling reactions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model oxidative addition and reductive elimination steps. Compare activation energies (ΔG‡) of SN2 vs. concerted pathways. For example, Pd(acridine) complexes favor SN2 oxidative addition (ΔG‡ ~17.4 kcal/mol) over Pd(IV) pathways. Validate with kinetic isotope effects (KIEs) and match computed transition states (TS32/TS35) with experimental regioselectivity data .

Q. How should researchers resolve contradictions in NMR data when tracking reaction intermediates involving 4-nitrobenzyl esters?

  • Methodology : If unexpected peaks arise (e.g., tertiary amines in SN2 reactions), vary reactant stoichiometry and monitor time-dependent NMR spectra. For example, excess 4-nitrobenzyl chloride may lead to tertiary amine formation via secondary amine alkylation. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. Compare with kinetic studies (e.g., rate constants: 8.1 × 10⁻⁵ M⁻¹s⁻¹ for chloride vs. 3.3 × 10⁻³ M⁻¹s⁻¹ for bromide analogs) .

Q. What strategies improve the regioselectivity of this compound in meta-functionalization reactions?

  • Methodology : Use directing groups (e.g., nitro) to control C–H activation sites. Optimize Pd/norbornene catalysts to enhance meta-selectivity via steric and electronic effects. For example, bulky ligands (e.g., acridine) reduce ortho/para interference. Validate with Hammett plots (σ⁺ values) and competition experiments between substituted aryl iodides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-nitrobenzyl 3-iodobenzoate
Reactant of Route 2
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4-nitrobenzyl 3-iodobenzoate

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